p-dihydrocoumaroyl-CoA

Chalcone Synthase Enzyme Kinetics Substrate Affinity

Research pain point: p-Coumaroyl-CoA cannot drive dihydrochalcone or lunularic acid biosynthesis due to strict polyketide synthase substrate specificity. This CoA thioester is the non-negotiable starter unit for phloretin and stilbenecarboxylate production. - Essential for MdCHS3 (dihydrochalcone synthase) & STCS (stilbenecarboxylate synthase) assays - Enables pathway flux optimization in engineered E. coli/yeast - HPLC-grade purity, stable for long-term kinetic studies

Molecular Formula C30H40N7O18P3S-4
Molecular Weight 911.7 g/mol
Cat. No. B15551313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-dihydrocoumaroyl-CoA
Molecular FormulaC30H40N7O18P3S-4
Molecular Weight911.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H44N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-4,6-7,15-16,19,23-25,29,38,41-42H,5,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/p-4/t19-,23-,24-,25+,29-/m1/s1
InChIKeyKGYNXBHEANIYOS-FUEUKBNZSA-J
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Dihydrocoumaroyl-CoA Key Metabolite


p-Dihydrocoumaroyl-CoA (p-hydroxyphenylpropionyl-CoA) is a Coenzyme A thioester derivative that functions as a committed intermediate specifically for dihydrochalcone and certain non-flavonoid polyphenol biosynthetic pathways, distinct from the flavonoid-dedicated p-coumaroyl-CoA pool [1]. It is formed via NADPH-dependent reduction of the α,β-unsaturated double bond of p-coumaroyl-CoA by hydroxycinnamoyl-CoA double bond reductase (HDR), and serves as the direct starter unit for polyketide synthases such as chalcone synthase (CHS) and stilbene synthase (STS) that produce phloretin, dihydroresveratrol, and related metabolites [2][3]. Its molecular weight is 911.7 g/mol and it carries a net negative charge of -4 under physiological conditions [4].

Phenylpropanoid pathway intermediate (NADPH-dependent reduction product of p-coumaroyl-CoA)
Starter unit for dihydrochalcone biosynthesis (e.g., phloretin)
Alkanoyl-CoA structure; distinct recognition from enoyl-CoA (p-coumaroyl-CoA)

p-Dihydrocoumaroyl-CoA Substrate Specificity


Substituting p-dihydrocoumaroyl-CoA with its closest structural analog p-coumaroyl-CoA, or with feruloyl-CoA and cinnamoyl-CoA, is scientifically invalid because these compounds occupy distinct and non-interchangeable biochemical niches. p-Dihydrocoumaroyl-CoA possesses a saturated C2-C3 bond that fundamentally alters its reactivity as a polyketide synthase starter unit, directing product formation toward dihydrochalcones (e.g., phloretin) rather than flavonoids (e.g., naringenin) [1]. Furthermore, the differential kinetic preferences of downstream enzymes—such as the 2.1-fold higher catalytic efficiency of HDR for feruloyl-CoA over p-coumaroyl-CoA [2], and the 13% relative activity of stilbene synthase with dihydro-4-coumaroyl-CoA versus 4-coumaroyl-CoA [3]—demonstrate that each analog drives distinct metabolic outcomes. Using the wrong analog will yield irrelevant or misleading results in enzymatic assays, metabolic engineering, or natural product biosynthesis studies.

Target compound
p-Dihydrocoumaroyl-CoA (saturated side chain)
Common substitute
p-Coumaroyl-CoA (α,β-unsaturated enoyl-CoA)
Enzyme compatibility
Accepted by STCS and dihydrochalcone synthase; specific starter unit
Enzyme compatibility
Rejected by STCS; leads to flavonoid (naringenin chalcone) with broad CHS enzymes
Pathway outcome
Directs flux to dihydrochalcones and stilbenecarboxylates
Pathway outcome
Diverts flux to flavonoids, lignins; may invalidate dihydrochalcone study

p-Dihydrocoumaroyl-CoA Quantitative Evidence


DBR Substrate Kinetics

The apparent Km values of apple chalcone synthase MdCHS3 for p-dihydrocoumaroyl-CoA and p-coumaroyl-CoA are identical at 5.0 µM, indicating that this enzyme does not discriminate between the two starter substrates based on binding affinity [1]. This parity in Km contrasts with other enzymes in the pathway where substrate preferences are pronounced.

DBR kinetics
Head-to-head
p-Coumaroyl-CoA Km: 96.6 µM; Feruloyl-CoA Km: 92.9 µM; Catalytic efficiency 2.1-fold higher for feruloyl-CoA
Flux control point: reductase preference may influence dihydrochalcone branch partitioning
In vitro recombinant Malus DBR, NADPH cofactor
Chalcone Synthase Enzyme Kinetics Substrate Affinity

MdCHS3 Substrate Profile

The Malus hydroxycinnamoyl-CoA double bond reductase (HDR) exhibits a 2.1-fold higher catalytic efficiency (kcat/Km) for feruloyl-CoA compared to p-coumaroyl-CoA in vitro [1]. The apparent Km values were 96.6 µM for p-coumaroyl-CoA and 92.9 µM for feruloyl-CoA [2]. p-Dihydrocoumaroyl-CoA is the product of this reduction and therefore its formation rate depends on the substrate provided.

MdCHS3 substrate profile
Head-to-head
Identical apparent Km = 5.0 µM for both p-dihydrocoumaroyl-CoA and p-coumaroyl-CoA
Enzyme selection critical: MdCHS3 narrow specificity limits flavonoid byproduct formation
Recombinant MdCHS3, malonyl-CoA extender
Hydroxycinnamoyl-CoA Reductase Catalytic Efficiency Substrate Preference

STCS Substrate Exclusivity

In stilbene synthase (STS) assays, dihydro-4-coumaroyl-CoA (p-dihydrocoumaroyl-CoA) displays only 13% of the activity observed with the native substrate 4-coumaroyl-CoA when reacted with malonyl-CoA [1]. This quantitative reduction in turnover directly impacts the yield of dihydroresveratrol-type products in vitro and in engineered systems.

STCS exclusivity
Head-to-head
Active with p-dihydrocoumaroyl-CoA; No detectable activity with p-coumaroyl-CoA (qualitative difference)
Absolute substrate requirement; p-dihydrocoumaroyl-CoA non-negotiable for stilbenecarboxylate studies
Hydrangea macrophylla STCS, in vitro assay
Stilbene Synthase Relative Activity Substrate Specificity

Vendor-Verified Stability Data

Apple chalcone synthases MdCHS1, MdCHS2, and MdCHS3 accept p-dihydrocoumaroyl-CoA, p-coumaroyl-CoA, or cinnamoyl-CoA as starter substrates, but each yields a chemically distinct polyketide product: phloretin, naringenin chalcone, and pinocembrin chalcone, respectively [1]. This demonstrates that the saturation state and substitution pattern of the CoA starter dictate the final metabolite identity, not merely the enzyme's substrate tolerance.

Vendor stability
Source review
Powder: -20°C, 3 years; Solution: -80°C, 1 year; Ambient shipping stable
Documented storage windows support long-term project planning
Data to verify against received COA
Polyketide Synthase Product Specificity Dihydrochalcone Biosynthesis

Yeast Metabolic Engineering: ScTSC13 Overexpression Increases p-Coumaroyl-CoA to p-Dihydrocoumaroyl-CoA Reduction

Overexpression of native ScTSC13 in Saccharomyces cerevisiae enhances the side activity of reducing p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, enabling de novo production of phloretin when co-expressed with pathway enzymes [1]. This engineering approach demonstrates that the intracellular reduction step is rate-limiting for dihydrochalcone biosynthesis in heterologous hosts and can be quantitatively improved.

Metabolic Engineering Saccharomyces cerevisiae Dihydrochalcone Production

Validated Research Applications of p-Dihydrocoumaroyl-CoA


Dihydrochalcone Pathway Reconstitution

Use p-dihydrocoumaroyl-CoA as the starter substrate in CHS assays to quantitatively compare kinetic parameters (Km, kcat) and product profiles against p-coumaroyl-CoA and cinnamoyl-CoA. As shown in MdCHS3 studies [1], this enables precise determination of how the saturated C2-C3 bond alters polyketide chain elongation and cyclization outcomes, critical for understanding plant specialized metabolism and for enzyme engineering efforts aimed at novel polyketide production.

Stilbenecarboxylate Pathway Elucidation

Employ p-dihydrocoumaroyl-CoA as a substrate for in vitro pathway reconstitution or as a metabolic intermediate target in engineered microbes (e.g., S. cerevisiae). The 2.1-fold preference of HDR for feruloyl-CoA over p-coumaroyl-CoA [2] and the 13% relative STS activity [3] inform optimal enzyme selection and substrate feeding strategies. This application is directly relevant to the biotechnological production of phloretin, trilobatin, and other high-value dihydrochalcone sweeteners or pharmaceuticals.

Heterologous Dihydrochalcone Production

Utilize p-dihydrocoumaroyl-CoA in STS assays to evaluate the enzyme's tolerance for a reduced starter unit. The documented 13% relative activity compared to 4-coumaroyl-CoA [3] provides a benchmark for assessing the feasibility of producing dihydroresveratrol or other non-natural stilbenoids via chemoenzymatic synthesis or pathway engineering. This is particularly valuable for generating compound libraries with modified bioactivity profiles.

Reductase Assay Development

Apply p-dihydrocoumaroyl-CoA as an analytical standard or tracer in LC-MS/MS studies to quantify the partition of metabolic flux between flavonoid and dihydrochalcone branches in apple, pear, and other Rosaceae species. Given its exclusive role as a dihydrochalcone precursor [1][4], its cellular concentration serves as a key indicator of pathway activation and genetic or environmental regulation of specialized metabolism.

Application
Selection Property
Validation Focus
Dihydrochalcone pathway reconstitution
Starter unit identity (saturated side chain)
Phloretin formation with chalcone synthase isoforms
Stilbenecarboxylate pathway studies
Absolute substrate requirement for STCS
Lunularic acid synthesis confirmation
Heterologous dihydrochalcone production
Reductase-dependent conversion of p-coumaroyl-CoA
Kinetic bottleneck resolution and flux optimization
Reductase assay development
Stable analytical standard for HPLC monitoring
Substrate conversion verification over extended runs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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